molecular formula C8H13BrCl2N4 B6165219 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1993009-79-2

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B6165219
CAS No.: 1993009-79-2
M. Wt: 316
InChI Key:
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Description

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H11BrN4·2HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Mechanism of Action

Target of Action

5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that primarily targets the Butyrylcholinesterase (BuChE) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and muscle control.

Mode of Action

The compound interacts with its target, BuChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased levels of acetylcholine can then enhance the transmission of signals in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting BuChE, the compound disrupts the normal function of this pathway, leading to changes in the transmission of nerve signals. The downstream effects of this disruption can vary, but they often involve changes in memory and muscle control.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the concentration of acetylcholine in the nervous system . By inhibiting BuChE, the compound can increase the levels of acetylcholine, leading to enhanced nerve signal transmission. This can result in changes in memory and muscle control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with piperazine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperidin-1-yl)pyrimidine
  • 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine

Uniqueness

5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring. This structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research .

Properties

CAS No.

1993009-79-2

Molecular Formula

C8H13BrCl2N4

Molecular Weight

316

Purity

95

Origin of Product

United States

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